molecular formula C8H9BrN2 B1371980 6-Bromo-2-cyclopropylaminopyridine CAS No. 959237-20-8

6-Bromo-2-cyclopropylaminopyridine

Cat. No.: B1371980
CAS No.: 959237-20-8
M. Wt: 213.07 g/mol
InChI Key: OTNCWXUWAUGKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-cyclopropylaminopyridine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a cyclopropylamine group at the 2nd position

Scientific Research Applications

6-Bromo-2-cyclopropylaminopyridine has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for “6-Bromo-2-cyclopropylaminopyridine” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylaminopyridine typically involves the bromination of 2-cyclopropylaminopyridine. One common method is the direct bromination of 2-cyclopropylaminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropylaminopyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.

    Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropylaminopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylamine group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-cyclopropylaminopyridine: Similar structure but with the bromine atom at the 2nd position.

    6-Chloro-2-cyclopropylaminopyridine: Similar structure but with a chlorine atom instead of bromine.

    6-Bromo-2-aminopyridine: Lacks the cyclopropyl group.

Uniqueness

6-Bromo-2-cyclopropylaminopyridine is unique due to the presence of both the bromine atom and the cyclopropylamine group. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

6-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNCWXUWAUGKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671674
Record name 6-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-20-8
Record name 6-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.